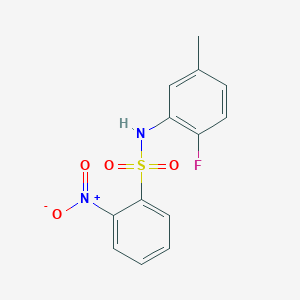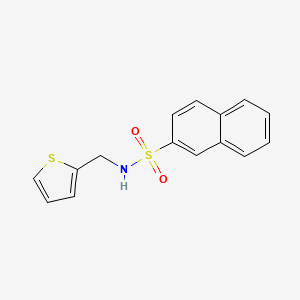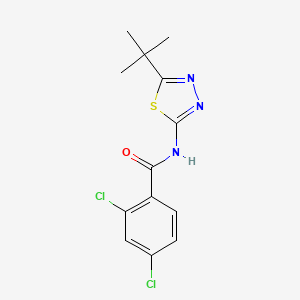
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide, also known as FNBS, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes and proteins. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide binds to the active site of enzymes and proteins, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme or protein.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has also been reported to inhibit the production of inflammatory cytokines, thereby reducing inflammation. In addition, it has been shown to have antibacterial properties by inhibiting the activity of specific enzymes involved in bacterial cell wall biosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has a high affinity for enzymes and proteins, making it a useful tool for their detection and inhibition. However, N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has some limitations for lab experiments. It may exhibit non-specific binding to other biomolecules, leading to false-positive results. In addition, the irreversible inhibition of enzymes and proteins by N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide may limit its use in some experiments.
Direcciones Futuras
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has shown promising results in scientific research, and there are several future directions for its use. One potential direction is the development of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another direction is the development of new fluorescent probes based on N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide for the detection of specific biomolecules. Furthermore, the use of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide in combination with other compounds may enhance its efficacy and specificity. Overall, N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide is a valuable tool for scientific research with significant potential for future applications.
Métodos De Síntesis
The synthesis of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-fluoro-5-methylaniline in the presence of a base. The reaction takes place at room temperature and yields N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide as a yellow crystalline solid. The purity of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has been extensively used in scientific research for its diverse applications. It has been used as a fluorescent probe in the detection of enzymes, proteins, and other biomolecules. N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has also been used in the synthesis of novel compounds with potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-6-7-10(14)11(8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLHKCNZJJXFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)




![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)

![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)



![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)